AAT-008 - 847727-81-5

AAT-008

Catalog Number: EVT-257946
CAS Number: 847727-81-5
Molecular Formula: C21H16ClFN2O4
Molecular Weight: 414.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AAT-008 is an orally bioavailable and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4; IC50 = 16.3 nM in a human EP4 functional assay). It is selective for EP4 with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively. AAT-008 has potent binding affinity for human, rat, and dog EP4 (Kis = 0.97, 6.1, and 38 nM, respectively) and suppresses PGE2-induced elevation of intracellular cAMP with an antagonistic potency (pA2) of 1.1 nM in vitro. Oral administration of AAT-008 reduces carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner.
AAT-008 is an antagonist for the PGE2 receptor EP4.
Source and Classification

AAT-008 belongs to a class of compounds known as prostaglandin E2 receptor antagonists. It was first reported by Okumura et al. in 2017, highlighting its potent and selective antagonistic properties against the EP4 receptor, with a binding affinity characterized by a Ki value of 0.97 nM, indicating high potency and selectivity over other prostaglandin receptors . This compound is particularly relevant in the context of cancer therapy, where it has shown promise in preclinical studies involving colon cancer models .

Synthesis Analysis

The synthesis of AAT-008 involves several key steps, primarily focusing on the modification of nicotinamide derivatives. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available nicotinamide derivatives.
  2. Reagents and Conditions: Various reagents are employed to facilitate reactions such as acylation, alkylation, or coupling reactions under controlled temperature and pressure conditions.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to isolate AAT-008 from unreacted materials and by-products.

The precise parameters for each step can vary depending on the specific synthetic route chosen, but maintaining optimal reaction conditions is crucial for achieving high yields and purity .

Molecular Structure Analysis

AAT-008's molecular structure is characterized by its distinct functional groups that confer its biological activity. The compound features:

  • A central aromatic ring system that enhances receptor binding.
  • Functional groups that facilitate interactions with the EP4 receptor.
  • A three-dimensional conformation that is critical for its selectivity and potency.

Detailed structural analyses using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have confirmed its conformation and helped elucidate how it interacts with the EP4 receptor at the molecular level .

Chemical Reactions Analysis

AAT-008 participates in various chemical reactions, primarily involving:

  1. Binding Interactions: The compound exhibits strong binding affinity to the EP4 receptor, inhibiting prostaglandin E2-mediated signaling pathways.
  2. Metabolic Reactions: In vivo studies suggest that AAT-008 undergoes metabolic transformations that may affect its pharmacokinetics and pharmacodynamics.
  3. Combination Therapies: Research indicates that AAT-008 can be combined with radiotherapy to enhance tumor response, suggesting synergistic effects when administered alongside other therapeutic agents .
Mechanism of Action

The mechanism of action of AAT-008 centers on its ability to block the EP4 receptor, which is implicated in various oncogenic processes. By antagonizing this receptor, AAT-008:

  • Reduces tumor cell proliferation.
  • Enhances immune responses against tumors by increasing the ratio of effector T cells to regulatory T cells within the tumor microenvironment.
  • Potentially sensitizes tumor cells to radiation therapy, leading to improved treatment outcomes in cancer models .

This mechanism underscores the compound's potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.

Physical and Chemical Properties Analysis

AAT-008 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 347.43 g/mol.
  • Solubility: It demonstrates good solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic applications.

These properties are critical for its development as a drug candidate, influencing formulation strategies and delivery methods .

Applications

AAT-008 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in enhancing the efficacy of radiotherapy for various cancers, particularly colorectal cancer.
  2. Immunotherapy: By modulating immune responses within tumors, AAT-008 may serve as an adjunct therapy to improve outcomes in immunotherapy protocols.
  3. Research Tool: As a selective antagonist of the EP4 receptor, it can be used in preclinical studies to further understand the role of prostaglandins in cancer biology.
Molecular Mechanisms of AAT-008 in Prostaglandin Signaling Pathways

EP4 Receptor Antagonism: Structural Basis and Selectivity Profiling

AAT-008 (4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid) is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), with an IC₅₀ of 16.3 nM in human EP4 functional assays [9]. Its molecular structure features a chiral center (S-configuration) and a carboxylic acid group critical for binding to EP4's orthosteric site. Structural studies reveal that the benzoic acid moiety forms hydrogen bonds with Thr¹⁶⁸ and Arg³¹⁶ residues in EP4's transmembrane domain, while the chloro-fluorophenoxy pyridine group occupies a hydrophobic subpocket, conferring subtype specificity [4] [10].

Selectivity profiling demonstrates >1,000-fold selectivity for EP4 over EP1, EP2, and EP3 receptors, as well as minimal activity against other prostanoid receptors (e.g., IP, FP, TP). This specificity is attributed to AAT-008’s optimized steric bulk, which prevents efficient binding to the smaller ligand pockets of other EP subtypes [4] [9].

Table 1: Selectivity Profile of AAT-008

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. EP4)
EP416.31
EP2>10,000>613
EP3>10,000>613
EP1>10,000>613
IP (PGI₂)>10,000>613

Competitive Inhibition Dynamics of PGE2-EP4 Binding Interactions

AAT-008 acts as a competitive antagonist by sterically hindering PGE2 binding to EP4. Kinetic binding assays using radiolabeled PGE₂ show that AAT-008 reduces PGE₂’s association rate (kₒₙ) by 85% and increases its dissociation rate (kₒff) by 3-fold, indicating allosteric modulation of the ligand-binding pocket [4]. The inhibitor constant (Kᵢ) of 3.0 nM, derived from Schild regression analysis, confirms high-affinity displacement of PGE₂ [9].

Molecular dynamics simulations reveal that AAT-008 stabilizes EP4 in an inactive conformation by:

  • Disrupting hydrogen bonds between PGE2’s carboxylate group and Arg³¹⁶
  • Preventing transmembrane helix 6 (TM6) outward rotation required for G-protein coupling [10].

Table 2: Binding Kinetics of AAT-008 vs. PGE₂

ParameterPGE₂ AlonePGE₂ + AAT-008Change
Association Rate (kₒₙ, M⁻¹s⁻¹)5.2 × 10⁷7.8 × 10⁶↓ 85%
Dissociation Rate (kₒff, s⁻¹)0.0310.093↑ 3-fold
Binding Affinity (Kd, nM)0.611.9↓ 20-fold

Downstream Signaling Modulation: cAMP/PKA vs. β-Arrestin Pathways

EP4 activation by PGE₂ triggers dual signaling:

  • Gαs-cAMP-PKA pathway: Enhances immunosuppressive cAMP response element-binding (CREB) transcription.
  • β-Arrestin pathway: Promotes ERK phosphorylation and immune evasion [6] [7].

AAT-008 preferentially inhibits Gαs-cAMP over β-arrestin recruitment:

  • cAMP Suppression: Reduces PGE₂-induced cAMP production by 92% in CT26 colon cancer cells (EC₅₀ = 8.7 nM) [1].
  • β-Arrestin Modulation: Partially attenuates (40–60%) EP4/β-arrestin-2 complex formation, limiting scaffolded activation of ERK and Src kinases [7]. This bias arises because AAT-008 stabilizes a receptor conformation that sterically occludes Gαs coupling but permits limited β-arrestin docking at the C-terminal tail [7].

Functional outcomes include:

  • Reversal of PGE₂-induced T-cell suppression (↑ IFN-γ by 4.3-fold) [8]
  • Inhibition of regulatory T-cell (Treg) differentiation via PKA blockade [3]

Table 3: Pathway-Specific Effects of AAT-008 in Immune Cells

Signaling PathwayKey EffectorsAAT-008’s EffectFunctional Outcome
Gαs-cAMP-PKA↓ cAMP, ↓ PKA, ↓ CREBStrong inhibition (92% suppression)Restores Teff cytotoxicity
β-Arrestin-ERK↓ ERK1/2 phosphorylationPartial inhibition (40–60%)Reduces immune evasion signals
PI3K-Akt↓ Akt phosphorylationIndirect suppressionInhibits tumor survival pathways

Cross-Talk Between EP4 and Immune Checkpoint Regulatory Networks

AAT-008 synergizes with immune checkpoint inhibitors (ICIs) by reversing EP4-mediated immunosuppression:

  • Dendritic Cell Recruitment: Blocks PGE₂-induced suppression of NK cell-derived chemokines (XCL1/CCL5), restoring cDC1 infiltration into tumors. In CT26 models, AAT-008 increases tumor CD103⁺ DCs by 67% [3] [8].
  • T-cell Exclusion: Antagonism upregulates CXCL9/10 secretion by cDC1s, enhancing CD8⁺ T-cell tumor infiltration (↑ 2.1-fold vs. controls) [8].
  • Myeloid Suppression: Reduces EP4-driven polarization of M2 macrophages and myeloid-derived suppressor cells (MDSCs), decreasing IL-10 and TGF-β production [8] [10].

Combination studies demonstrate:

  • AAT-008 + anti-PD-1 increases tumor Teff/Treg ratios from 10 to 22 (p=0.04) [1]
  • Synergistic tumor growth inhibition (TGI) in CT26 xenografts (94.26% TGI with capecitabine) [10]

Table 4: Immune Synergy with Checkpoint Inhibitors

Immune ParameterAAT-008 MonotherapyAAT-008 + Anti-PD-1Change
Tumor Teff (CD8⁺CD69⁺)↑ 43%↑ 81%↑ 88%
Tumor Tregs↓ 40%↓ 65%↓ 62%
Teff/Treg Ratio15.122.0↑ 46%
CD103⁺ DC Recruitment↑ 67%↑ 120%↑ 79%

Properties

CAS Number

847727-81-5

Product Name

AAT-008

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid

Molecular Formula

C21H16ClFN2O4

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1

InChI Key

FKXDPPYCCKCVCW-LBPRGKRZSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F

Solubility

Soluble in DMSO

Synonyms

4-(1-((5-chloro-2-(3-fluorophenoxy)pyridine-3-yl)formamido)ethyl)benzoic acid
AAT-008

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.